3,5-dimethyl-6-[3-oxo-3-(4-thiomorpholinyl)propyl]-7H-furo[3,2-g]chromen-7-one
Description
3,5-Dimethyl-6-[3-oxo-3-(4-thiomorpholinyl)propyl]-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative characterized by a fused furochromenone core. Its structure features a 7H-furo[3,2-g]chromen-7-one backbone substituted with methyl groups at positions 3 and 5, along with a 3-oxo-3-(4-thiomorpholinyl)propyl chain at position 4. The thiomorpholine moiety introduces sulfur into the molecule, distinguishing it from oxygen-containing morpholine analogs.
Properties
IUPAC Name |
3,5-dimethyl-6-(3-oxo-3-thiomorpholin-4-ylpropyl)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-12-11-24-17-10-18-16(9-15(12)17)13(2)14(20(23)25-18)3-4-19(22)21-5-7-26-8-6-21/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKYHDCJGMORGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCSCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-6-[3-oxo-3-(4-thiomorpholinyl)propyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the furochromene core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3-oxo-3-(4-thiomorpholinyl)propyl group: This step often involves a nucleophilic substitution reaction where a thiomorpholine derivative is introduced.
Methylation: The final step involves the methylation of specific positions on the furochromene core to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-6-[3-oxo-3-(4-thiomorpholinyl)propyl]-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
3,5-dimethyl-6-[3-oxo-3-(4-thiomorpholinyl)propyl]-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-dimethyl-6-[3-oxo-3-(4-thiomorpholinyl)propyl]-7H-furo[3,2-g]chromen-7-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 3,5-dimethyl-6-[3-oxo-3-(4-thiomorpholinyl)propyl]-7H-furo[3,2-g]chromen-7-one, highlighting differences in substituents and biological activities:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- Thiomorpholine vs. Morpholine/Piperazine : The sulfur atom in thiomorpholine increases lipophilicity compared to oxygen-containing morpholine or nitrogen-rich piperazine analogs (e.g., Rivulobirin E, compound in ). This may improve blood-brain barrier penetration but reduce aqueous solubility .
- Methyl Groups : The 3,5-dimethyl substitution in the target compound likely enhances metabolic stability compared to hydroxylated derivatives (e.g., 6-hydroxycoumarin), which are more prone to glucuronidation .
Enzyme Inhibition: CYP3A4 Inhibition: Methoxsalen (9-methoxy derivative) inhibits CYP3A4 via mechanism-based inactivation, a trait shared with furanocoumarin dimers (e.g., compounds in ). The thiomorpholinylpropyl group in the target compound may modulate this activity due to steric hindrance from the bulky substituent .
Cytotoxicity :
- Plant-Derived Analogues : Compounds like oxypeucedanin hydrate and imperatorin (from Prangos pabularia) show IC50 values in the micromolar range against cancer cells. The thiomorpholine substituent in the target compound could enhance cytotoxicity by promoting intracellular accumulation .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs like 3-ethynyl-2-isopropyl-7H-furo[3,2-g]chromen-7-one (compound 32 in ), involving Sonogashira coupling or nucleophilic substitution. However, the thiomorpholine group may reduce yields due to sulfur’s lower nucleophilicity compared to oxygen or nitrogen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
